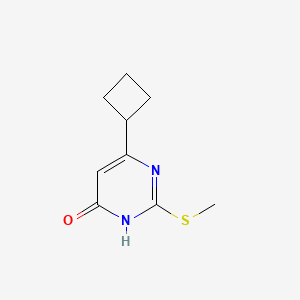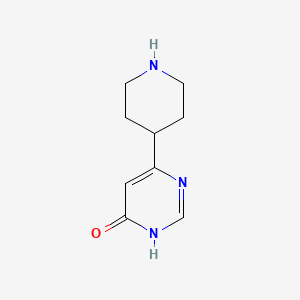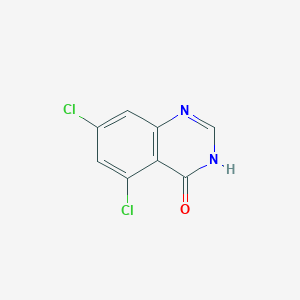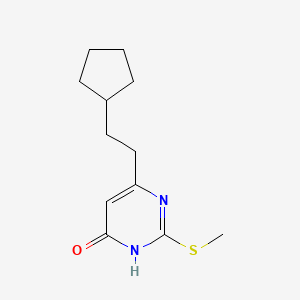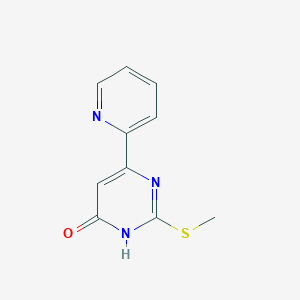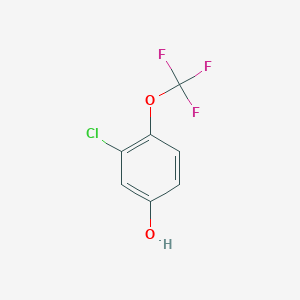
3-クロロ-4-(トリフルオロメトキシ)フェノール
概要
説明
3-Chloro-4-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H4ClF3O2 and a molecular weight of 212.56 . It is used as a reagent in the preparation of isoindolinone compounds as GPR119 modulators for the treatment of diabetes, obesity, dyslipidemia, and related disorders .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(trifluoromethoxy)phenol consists of a phenol group with a chlorine atom and a trifluoromethoxy group attached to the benzene ring . The InChI code for this compound is 1S/C7H4ClF3O2/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3,12H .Physical and Chemical Properties Analysis
3-Chloro-4-(trifluoromethoxy)phenol has a predicted boiling point of 215.7±35.0 °C and a predicted density of 1.515±0.06 g/cm3 . Its storage temperature is room temperature under an inert atmosphere .科学的研究の応用
3-クロロ-4-(トリフルオロメトキシ)フェノール: 科学研究における応用
有機合成中間体: この化合物は、有機合成における中間体として使用されます。 医薬品、農薬、染料などの様々な分野で使用される、より複雑な化学構造の構築において重要な役割を果たします .
触媒的不斉合成: この化合物は、エステルの触媒的不斉合成に使用されています。 このプロセスは、光学活性化合物の製造に不可欠であり、特定の医薬品の製造において重要です .
代謝性疾患のGPR119モジュレーター: この化合物は、GPR119モジュレーターとして作用するイソインドリンオン化合物の調製に使用されます。 これらのモジュレーターは、糖尿病、肥満、脂質異常症などの代謝性疾患および関連する疾患の治療のために研究されています .
トリフルオロメトキシ化試薬: 近年、新しいトリフルオロメトキシ化試薬の開発が進められており、この化合物はトリフルオロメトキシ基の存在により重要な役割を果たす可能性があります。 これらの試薬は、トリフルオロメトキシ基を他の化合物に導入するために重要であり、様々な用途のためにそれらの物理的および化学的特性を変えることができます .
医薬品における応用: 3-クロロ-4-(トリフルオロメトキシ)フェノールなどのトリフルオロメチル基を有する化合物は、FDAによって、肝細胞がん(原発性肝がん)の治療に使用されるソラフェニブなどの医薬品に使用することが承認されています .
ピリジン誘導体: トリフルオロメトキシ基のユニークな物理化学的性質は、ピリジン誘導体の生物活性に貢献しています。 これらの誘導体は、将来、新しい用途が見出されることが期待されています .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes .
作用機序
Target of Action
It is used as a reagent in the preparation of isoindolinone compounds as gpr119 modulators . GPR119 is a G protein-coupled receptor that plays a crucial role in glucose homeostasis and lipid metabolism .
Mode of Action
It is known to participate in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Biochemical Pathways
Given its use in the synthesis of gpr119 modulators , it may indirectly influence pathways related to glucose homeostasis and lipid metabolism.
Pharmacokinetics
Its predicted properties include a boiling point of 2157±350 °C and a density of 1515±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
As a reagent in the synthesis of gpr119 modulators , it may contribute to the therapeutic effects of these compounds, which include improved glucose homeostasis and lipid metabolism .
Action Environment
It is recommended to be stored in an inert atmosphere at room temperature , suggesting that exposure to oxygen and extremes of temperature may affect its stability.
生化学分析
Biochemical Properties
3-Chloro-4-(trifluoromethoxy)phenol plays a significant role in various biochemical reactions. It is known to interact with enzymes such as GPR119 modulators, which are involved in glucose homeostasis and lipid metabolism . The compound’s interaction with these enzymes helps in the regulation of metabolic processes, making it a valuable reagent in biochemical research.
Cellular Effects
The effects of 3-Chloro-4-(trifluoromethoxy)phenol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways can lead to changes in cellular responses, affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Chloro-4-(trifluoromethoxy)phenol exerts its effects through binding interactions with specific biomolecules. It acts as an enzyme modulator, either inhibiting or activating enzyme activity . These interactions can lead to changes in gene expression, further influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-(trifluoromethoxy)phenol can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under inert atmospheric conditions at room temperature . Its degradation over time can lead to changes in its biochemical activity.
Dosage Effects in Animal Models
The effects of 3-Chloro-4-(trifluoromethoxy)phenol in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as improved glucose homeostasis and lipid metabolism . At higher doses, it can cause toxic or adverse effects, including respiratory irritation and skin corrosion .
Metabolic Pathways
3-Chloro-4-(trifluoromethoxy)phenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for understanding its overall impact on metabolic processes.
Transport and Distribution
Within cells and tissues, 3-Chloro-4-(trifluoromethoxy)phenol is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biochemical activity and function.
Subcellular Localization
The subcellular localization of 3-Chloro-4-(trifluoromethoxy)phenol is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors determine its precise location within the cell, influencing its biochemical interactions and effects.
特性
IUPAC Name |
3-chloro-4-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKAPCMMTRJKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654245 | |
| Record name | 3-Chloro-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-94-5 | |
| Record name | 3-Chloro-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


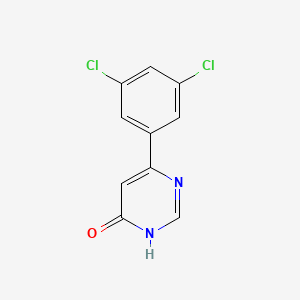
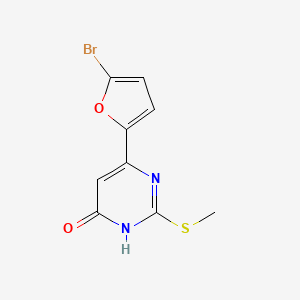



![5-(Methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1486818.png)

